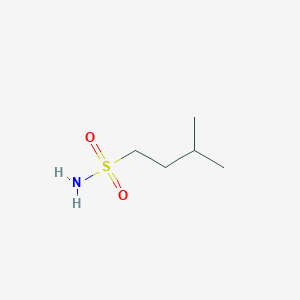
3-Methylbutane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutane-1-sulfonamide is a compound that falls under the category of sulfonamides . Sulfonamides are a group of compounds known for their various biological activities. They are used as antibacterial drugs and have been studied for their potential in treating a diverse range of disease states .
Synthesis Analysis
The synthesis of sulfonamides, including 3-Methylbutane-1-sulfonamide, generally involves the reaction of amines with sulfonyl chlorides . The process can be carried out under green conditions using water and sodium carbonate as HCl scavengers to produce the products with high yields and purities .Molecular Structure Analysis
The molecular structure of 3-Methylbutane-1-sulfonamide can be analyzed using density functional theory (DFT). DFT can provide insights into the geometric and electronic structures of the molecule . The frontier molecular orbital energies can be employed to predict chemical reactivity descriptors, while molecular electrostatic potentials and Fukui functions can aid in identifying the reactive sites within the sulfonamides .Chemical Reactions Analysis
Sulfonamides, including 3-Methylbutane-1-sulfonamide, can participate in a variety of chemical reactions. They can form amides by reacting with acyl halides or ammonium carboxylate salts, form N-Alkyl amines by reacting with halogenoalkanes, and form sulfonamides with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methylbutane-1-sulfonamide can be analyzed using various techniques. For instance, its molecular weight can be determined . Other properties such as solubility, melting point, boiling point, and specific gravity can be determined through experimental methods .Scientific Research Applications
Synthetic Approaches and Applications of Sulfonimidates
Sulfonimidates, which include 3-Methylbutane-1-sulfonamide, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . They have been used in the synthesis of other important organosulfur compounds .
Asymmetric Syntheses
The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . This is an important application that allows the creation of molecules with a specific spatial orientation .
Antibacterial Properties
Sulfonamides, including 3-Methylbutane-1-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . These properties allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Veterinary Medicine
Sulfonamides are commonly used in veterinary medicine. For example, Sulfamethazine, a type of sulfonamide, is used as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .
Treatment of Toxoplasmosis
Sulfadiazine, another type of sulfonamide, is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .
Synthesis of Coumarin Sulfonamides
Coumarin sulfonamides, which can be synthesized from 3-Methylbutane-1-sulfonamide, have been studied for their potential as enzyme inhibitors .
Mechanism of Action
Sulfonamides are known to be competitive inhibitors of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is required for cells to make nucleic acids, such as DNA or RNA .
Safety and Hazards
Like other sulfonamides, 3-Methylbutane-1-sulfonamide may have certain safety and hazard concerns. Sulfonamides can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, proper handling and usage guidelines should be followed when working with this compound.
Future Directions
Sulfonamides, including 3-Methylbutane-1-sulfonamide, have been studied for their potential in treating various diseases. They have shown promise in areas such as antimicrobial and antitumor therapies . Future research could focus on exploring these potentials further, as well as investigating new applications for these compounds.
properties
IUPAC Name |
3-methylbutane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYXBLYSKPNXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbutane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2479836.png)


![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2479843.png)
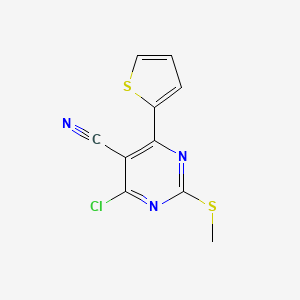
![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2479845.png)
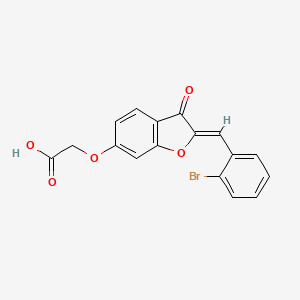
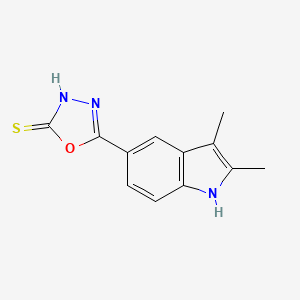
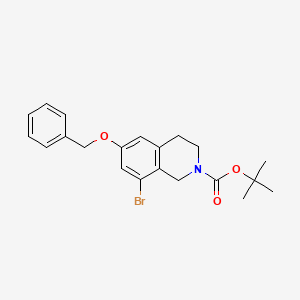
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2479850.png)
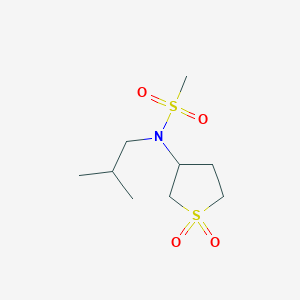
![3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2479855.png)
![8-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2479856.png)
![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B2479859.png)